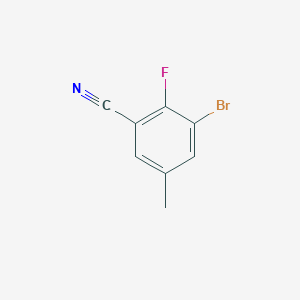

4,8-Dihydroxy-6-methoxy-3-methyl-3,4-dihydro-1h-isochromen-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anticancer and Antimicrobial Properties

Research has revealed the potential of 4,8-Dihydroxy-6-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one in medical applications, especially in anticancer and antimicrobial treatments. Specifically, this compound, extracted from an endophytic fungus isolated from Cinnamomum mollissimum, demonstrated moderate inhibitory activity against P388 murine leukemic cells and the fungus Aspergillus niger (Santiago et al., 2014). This points to its potential role in developing treatments for certain types of leukemia and fungal infections.

Antitumor Synthesis

Another study emphasized the synthesis of related compounds, like 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid (3-dimethylylaminopropyl)amide, which possess antitumor properties. This synthesis involves a key step of forming 1,3-disubstituted cyclic alkenyl ether, a crucial framework in isochromene natural products (Mondal et al., 2003). The significance of this study lies in its contribution to the field of anticancer drug development.

Anti-Tobacco Mosaic Virus Activities

Isochromenes derived from a Nicotiana tabacum-derived endophytic fungus, which are structurally similar to 4,8-Dihydroxy-6-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one, have been found to exhibit anti-tobacco mosaic virus (anti-TMV) activities. These compounds, including 3-(3-(hydroxymethyl)-5-methoxy-1H-isochromen-7-yl)propan-1-ol, showed inhibition rates higher than the positive control, highlighting their potential as bioactive agents against viral diseases (Yang et al., 2022).

Structural Analyses

The compound has also been the subject of structural and crystallographic studies, which are crucial for understanding its chemical properties and potential interactions. For instance, the crystal structures and Hirshfeld surface analyses of related compounds like 6,8-dimethoxy-3-methyl-1H-isochromen-1-one have been extensively studied, offering insights into the orientation of functional groups and their potential chemical reactivity (Tiouabi et al., 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

4,8-dihydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-5-10(13)7-3-6(15-2)4-8(12)9(7)11(14)16-5/h3-5,10,12-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPSOCVCUXUXLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=C(C(=CC(=C2)OC)O)C(=O)O1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,8-Dihydroxy-6-methoxy-3-methyl-3,4-dihydro-1h-isochromen-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2827332.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2827334.png)

![2-Ethylpyrazolo[1,5-a]pyridine](/img/structure/B2827338.png)

![6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine](/img/structure/B2827339.png)

![3-[(2,4-dichlorophenyl)methyl]-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2827344.png)

![2,3-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2827350.png)